Chemical databases like PubChem () can provide general information about the molecule, including its structure and identifiers.
Patent databases might disclose research applications if the molecule is part of a patented invention ().
Scientific literature databases may contain research articles mentioning the molecule. These databases are typically accessed through academic institutions or subscriptions.
Racemic-Tasocitinib, chemically known as (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinepropanenitrile, is a member of the Janus kinase inhibitor class. This compound is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. As a Janus kinase inhibitor, it functions by interfering with the signaling pathways that govern immune responses, thereby reducing inflammation and other symptoms associated with these conditions .
Racemic-Tasocitinib exhibits potent biological activity as a Janus kinase inhibitor. It selectively inhibits the activity of Janus kinases 1 and 3, which play crucial roles in the signaling pathways for various cytokines involved in immune responses. This inhibition leads to a reduction in inflammatory processes and has been shown to improve clinical outcomes in patients with autoimmune diseases .
The synthesis of racemic-Tasocitinib can be approached through several methods:
Racemic-Tasocitinib is primarily used in clinical settings for:
Studies on racemic-Tasocitinib have indicated potential interactions with other medications due to its metabolic pathways involving cytochrome P450 enzymes. These interactions can influence the pharmacokinetics of co-administered drugs, necessitating careful monitoring and dose adjustments during concurrent therapies .
Racemic-Tasocitinib belongs to a class of compounds known as Janus kinase inhibitors. Here are some similar compounds along with a brief comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Tofacitinib | Janus kinase inhibitor | First-in-class drug approved for rheumatoid arthritis |
| Baricitinib | Janus kinase inhibitor | Dual inhibition (JAK1 and JAK2), approved for atopic dermatitis |
| Upadacitinib | Janus kinase inhibitor | Selective JAK1 inhibition, used for rheumatoid arthritis |
| Filgotinib | Janus kinase inhibitor | Highly selective for JAK1, minimal off-target effects |
Racemic-Tasocitinib's unique structural features and its specific inhibition profile set it apart from these other compounds within the same therapeutic class, particularly in terms of its efficacy and side effect profile in treating autoimmune conditions .